

# Electronic structure of Molybdenum hexafluoride

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## Compound of Interest

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An In-Depth Technical Guide to the Electronic Structure of **Molybdenum Hexafluoride**

**Authored by a Senior Application Scientist**

## Foreword

**Molybdenum hexafluoride** ( $\text{MoF}_6$ ) stands as a cornerstone compound in the study of transition metal chemistry and holds significant practical importance. As the highest known fluoride of molybdenum, this volatile, colorless solid is a key precursor in the semiconductor industry for the chemical vapor deposition (CVD) of molybdenum and its silicides, materials prized for creating low-resistance, high-melting-point interconnects.[1] It also appears as an impurity in the nuclear industry within uranium hexafluoride streams, as molybdenum is a fission product of uranium.[2] Its unique physical properties, including a melting point just above room temperature (17.5 °C) and a boiling point of 34 °C, facilitate its use in vapor-phase processes.[2][3]

However, beyond its direct applications, the high symmetry of  $\text{MoF}_6$  provides a quintessential model for understanding the electronic structure of octahedral coordination complexes. This guide offers an in-depth exploration of the electronic framework of **Molybdenum hexafluoride**,

bridging fundamental theories with advanced experimental and computational evidence. We will dissect its molecular geometry, delve into the intricacies of its molecular orbital configuration, examine the impact of ionization on its structure through the lens of the Jahn-Teller effect, and survey the modern analytical techniques used to probe its electronic states. This document is intended for researchers, scientists, and professionals who require a deep, mechanistic understanding of this important inorganic compound.

## Molecular Geometry: The Archetypal Octahedron

In its gaseous and liquid states, **Molybdenum hexafluoride** adopts a highly symmetric octahedral molecular geometry, belonging to the  $O_h$  point group.<sup>[2]</sup> This structure features a central molybdenum atom bonded to six fluorine atoms, with each Mo-F bond equidistant and all F-Mo-F bond angles at  $90^\circ$  or  $180^\circ$ . This idealized geometry is a direct consequence of the electronic interactions that minimize repulsion between the six bonding pairs of electrons, a concept first popularized by Valence Shell Electron Pair Repulsion (VSEPR) theory.

Experimental determination of its structural parameters has been achieved through various techniques, providing a consistent picture of the molecule's dimensions. While early X-ray diffraction on the solid phase at low temperatures revealed an orthorhombic crystal structure, gas-phase electron diffraction provides a clearer view of the isolated molecule.<sup>[2][4]</sup>

Parameter	Experimental Value	Computational (B3LYP) Value	Source
Mo-F Bond Length ( $r_9$ )	1.820 Å	1.829 Å	[4]
Mo-F Bond Length (X-ray)	1.817 Å	-	[2][4]

The close agreement between experimental data and modern Density Functional Theory (DFT) calculations underscores the accuracy of our current theoretical models.<sup>[4]</sup> Interestingly, computational studies have proposed that MoF<sub>6</sub> may be non-rigid, with low-energy trigonal prismatic transition states existing only about 27.5 kJ/mol above the octahedral ground state.<sup>[4]</sup> This suggests a degree of structural flexibility that is not immediately apparent from its static, highly symmetric ground-state geometry.

# The Electronic Framework: A Molecular Orbital Perspective

While simple models like  $sp^3d^2$  hybridization can account for the octahedral shape of  $MoF_6$ , a more profound understanding requires the application of Molecular Orbital (MO) theory.[5] This model considers the valence atomic orbitals of all atoms in the molecule, combining them to form a new set of molecular orbitals that are delocalized over the entire structure.

In  $MoF_6$ , the pertinent valence atomic orbitals are the 4d, 5s, and 5p orbitals of molybdenum and the 2p orbitals of the six fluorine atoms (the 2s orbitals of fluorine are significantly lower in energy and are treated as core-like). In an octahedral ligand field, the five degenerate d-orbitals of the molybdenum atom split into two sets of different symmetries: a triply degenerate  $t_{2g}$  set ( $d_{xy}$ ,  $d_{x^2}$ ,  $d_{y^2}$ ) and a doubly degenerate  $e_g$  set ( $d_{z^2}$ ,  $d_{x^2-y^2}$ ).

The combination of these metal orbitals with the symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals yields the molecular orbital energy level diagram.

Caption: Qualitative MO diagram for  $MoF_6$ .

The key takeaways from this MO diagram are:

- **Bonding:** The six Mo-F sigma bonds are primarily described by the low-energy  $a_{1g}$ ,  $e_g$ , and  $t_{1u}$  bonding molecular orbitals, which are filled with 12 electrons.
- **Non-bonding Orbitals:** A set of MOs derived from fluorine 2p orbitals that do not have the correct symmetry to interact with the molybdenum orbitals ( $t_{1g}$ ,  $t_{2u}$ , and another  $t_{1u}$  set) are essentially non-bonding and are localized on the fluorine atoms. These are filled with electrons.
- **HOMO-LUMO:** In  $MoF_6$ , the Molybdenum is in a +6 oxidation state, meaning its d-orbitals are formally empty (a  $d^0$  configuration). The Highest Occupied Molecular Orbital (HOMO) is one of the non-bonding orbitals localized on the fluorine ligands. The Lowest Unoccupied Molecular Orbital (LUMO) is the non-bonding  $t_{2g}$  set of orbitals, which are essentially the  $d_{xy}$ ,  $d_{x^2}$ , and  $d_{y^2}$  orbitals of the molybdenum atom.[6]

- **Bond Character:** The significant energy separation between the fluorine and molybdenum atomic orbitals leads to bonding MOs that have substantial fluorine character. This indicates a highly polar covalent bond, a conclusion supported by DFT calculations which assign a large positive charge to the molybdenum atom and a corresponding negative charge to the fluorine atoms.[4]

## The $\text{MoF}_6^+$ Cation and the Jahn-Teller Effect

The stability of the highly symmetric octahedral geometry of neutral  $\text{MoF}_6$  is directly tied to its non-degenerate ( $^1A_{1g}$ ) electronic ground state. However, if the molecule is ionized via the removal of an electron to form the  $\text{MoF}_6^+$  cation, the situation changes dramatically. This process removes an electron from the HOMO, which is fluorine-based. The resulting positive "hole" can then be filled by an electron from a lower-lying orbital. In the context of the cation, the lowest energy unoccupied orbitals of the neutral molecule (the  $t_{2g}$  set) become singly occupied.

This creates a scenario where the  $\text{MoF}_6^+$  cation has a single electron in the triply degenerate  $t_{2g}$  orbitals, leading to a degenerate electronic ground state. According to the Jahn-Teller theorem, any non-linear molecule with a degenerate electronic ground state is unstable and will undergo a geometric distortion to remove that degeneracy and achieve a lower overall energy. [7][8]

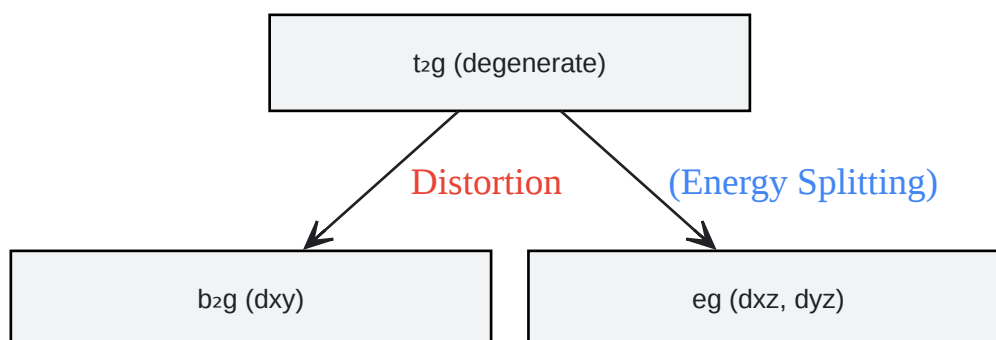


Figure 2: Jahn-Teller Distortion in  $\text{MoF}_6^+$

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Caption: Orbital splitting due to Jahn-Teller distortion.

For a  $t_{2g}^1$  configuration, the octahedral symmetry is typically lowered to tetragonal ( $D_{4h}$ ) symmetry through either an elongation or compression along one of the four-fold axes (conventionally the z-axis). This distortion splits the  $t_{2g}$  orbitals into a lower-energy, non-degenerate  $b_{2g}$  orbital ( $d_{xy}$ ) and a higher-energy, doubly degenerate  $e_g$  set ( $d_{x^2-y^2}$ ,  $d_{z^2}$ ). The single electron occupies the lower-energy orbital, resulting in a net stabilization of the molecule. This phenomenon is critical for accurately describing the structure and spectroscopy of open-shell octahedral species.

## Experimental Probes and Methodologies

Theoretical models are powerful, but their validity rests on experimental verification. Several spectroscopic techniques provide direct and indirect evidence for the electronic structure of  $MoF_6$ .

### Key Spectroscopic Techniques

- **Photoelectron Spectroscopy (PES):** This technique directly measures the ionization energies of electrons in the molecule, providing a direct map of the occupied molecular orbital energy levels. The resulting spectrum of  $MoF_6$  shows distinct bands corresponding to the ionization from the various fluorine-based non-bonding and Mo-F bonding MOs.
- **Vibrational Spectroscopy (IR and Raman):** The number of infrared and Raman active vibrational modes is strictly determined by the molecule's symmetry. For an  $O_h$  molecule like  $MoF_6$ , group theory predicts one IR-active  $T_{1u}$  stretching mode and two Raman-active modes ( $A_{1g}$  and  $E_g$ ). Experimental spectra confirm these predictions, providing strong evidence for the octahedral geometry in the gas phase.<sup>[4]</sup>
- **X-ray Absorption Spectroscopy (XAS):** Techniques like Mo K-edge XAS can probe the unoccupied electronic states. By exciting a core electron to the LUMO (the  $t_{2g}$  orbitals) and higher unoccupied orbitals, XAS provides information on the energy and character of these orbitals, complementing the picture provided by PES.

## Experimental Protocol: Matrix Isolation Infrared Spectroscopy

To study highly reactive or volatile species like the molecular fluorides of molybdenum, matrix isolation is a powerful technique. It involves trapping the molecules of interest in an inert, solid

matrix (e.g., argon) at cryogenic temperatures. This prevents intermolecular interactions and allows for high-resolution spectroscopic analysis.[9]

Objective: To synthesize and characterize molecular molybdenum fluorides (including MoF<sub>6</sub>) via IR spectroscopy.[9]

Methodology:

- Preparation: A vacuum chamber is cooled to cryogenic temperatures (typically < 20 K) using a closed-cycle helium cryostat.
- Molybdenum Source: Molybdenum atoms are generated by thermally evaporating molybdenum metal from a heated filament within the chamber.
- Reactant Gas: A mixture of fluorine (F<sub>2</sub>) diluted in argon (e.g., 0.5% F<sub>2</sub>) is prepared in a separate gas handling line.
- Co-deposition: A slow, controlled flow of the Ar/F<sub>2</sub> mixture is directed onto a cold, infrared-transparent window (e.g., CsI) inside the chamber. Simultaneously, molybdenum atoms are evaporated and co-deposited onto the same window.
- Matrix Formation: The atoms and molecules are trapped within the solid argon matrix, isolating them from one another. The reaction between Mo atoms and F<sub>2</sub> molecules occurs on the cold surface, forming various molybdenum fluorides (MoF to MoF<sub>6</sub>).[9]
- Spectroscopic Analysis: An FTIR spectrometer is used to record the infrared spectrum of the matrix. The resulting spectrum shows sharp absorption bands corresponding to the vibrational modes of the newly formed, isolated molecules.
- Data Interpretation: The observed frequencies are compared with theoretical predictions from DFT calculations to identify the specific molybdenum fluoride species formed, including the characteristic T<sub>1u</sub> stretching mode of octahedral MoF<sub>6</sub>. [4]

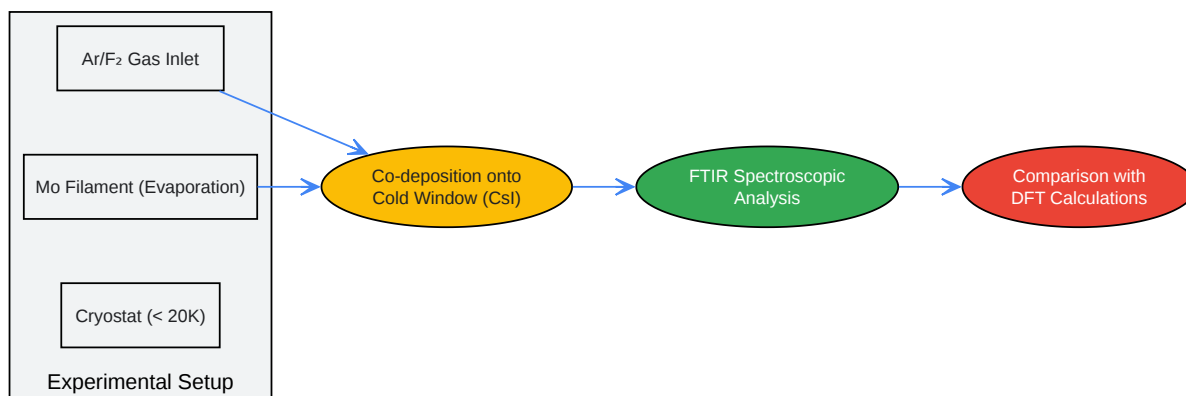


Figure 3: Workflow for Matrix Isolation Spectroscopy

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Caption: Simplified workflow of a matrix isolation experiment.

## Conclusion

The electronic structure of **Molybdenum hexafluoride** is a testament to the predictive power of modern chemical theories. Its perfect octahedral geometry in the fluid phases is a direct manifestation of its closed-shell  $d^0$  electronic configuration, which is accurately described by molecular orbital theory. This theory not only explains the molecule's high symmetry and the nature of its polar covalent Mo-F bonds but also correctly predicts the character of its frontier orbitals—the fluorine-based HOMO and the metal-based LUMO.

Furthermore, the theoretical framework allows us to anticipate the consequences of ionization. The resulting  $\text{MoF}_6^+$  cation, with its degenerate electronic ground state, provides a classic example of the Jahn-Teller effect, where electronic and geometric structures are inextricably linked. The synergy between sophisticated spectroscopic experiments, such as photoelectron and matrix isolation IR spectroscopy, and high-level computational methods like DFT, provides a robust and self-validating understanding of  $\text{MoF}_6$ . This detailed knowledge is not merely academic; it underpins the rational control of CVD processes in microfabrication and informs our understanding of the broader chemistry of high-valent transition metal fluorides.

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